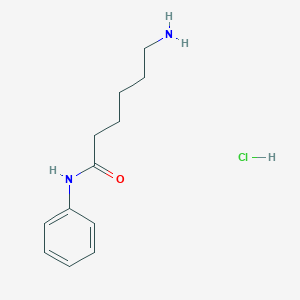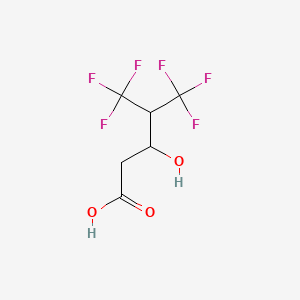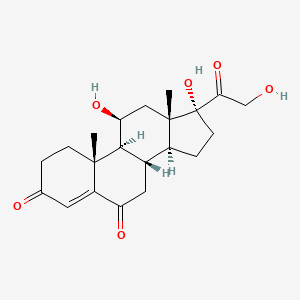
Ethanolamine-15N Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethanolamine-15N Hydrochloride is a labeled compound where the nitrogen atom is replaced with the isotope nitrogen-15. This compound is a derivative of ethanolamine, which is a colorless, viscous liquid with an ammonia-like odor. Ethanolamine is widely distributed in biological tissues and is a component of lecithin. It is used as a surfactant, fluorimetric reagent, and to remove carbon dioxide and hydrogen sulfide from natural gas and other gases .
准备方法
Synthetic Routes and Reaction Conditions
Ethanolamine-15N Hydrochloride can be synthesized by reacting ethanolamine with hydrochloric acid. The process involves the addition reaction of ammonium chloride with ethylene oxide, followed by the isolation of monoethanolamine hydrochloride through differences in physical properties. The reaction temperature is controlled to prevent the gasification of ethylene oxide, and the reaction is carried out at around 100°C .
Industrial Production Methods
In industrial settings, ethanolamine hydrochloride is typically produced by reacting ethanolamine with concentrated hydrochloric acid. The reaction mixture is then dehydrated under reduced pressure to obtain the hydrochloride salt. This method ensures high purity and yield of the product .
化学反应分析
Types of Reactions
Ethanolamine-15N Hydrochloride undergoes various chemical reactions, including:
Oxidation: Ethanolamine can be oxidized to form aldehydes and carboxylic acids.
Reduction: Reduction reactions can convert ethanolamine to ethylamine.
Substitution: Ethanolamine can undergo substitution reactions with acids, anhydrides, and halides to form esters and amides
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Acetic anhydride, acyl chlorides.
Major Products
The major products formed from these reactions include:
Aldehydes and carboxylic acids: from oxidation.
Ethylamine: from reduction.
Esters and amides: from substitution reactions.
科学研究应用
Ethanolamine-15N Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a buffering agent and in the synthesis of various compounds.
Biology: Plays a role in membrane protein studies and cell culture.
Medicine: Used in the preparation of pharmaceutical compounds and inhibitors.
Industry: Utilized in the production of surfactants and as a reagent for biological sample preparation
作用机制
Ethanolamine-15N Hydrochloride exerts its effects through various molecular pathways. It acts as a buffering agent, maintaining a stable pH environment crucial for enzymatic reactions and protein solubilization. In biological systems, it is involved in the formation of cellular membranes and acts as a molecular building block for life. It also interacts with carbon dioxide to form carbamate salts, which can be reverted back to ethanolamine and carbon dioxide upon heating .
相似化合物的比较
Ethanolamine-15N Hydrochloride can be compared with other similar compounds such as:
Diethanolamine: Contains two hydroxyl groups and is used in the production of surfactants and corrosion inhibitors.
Triethanolamine: Contains three hydroxyl groups and is used in cosmetics and pharmaceuticals.
N-Methylethanolamine: Contains a methyl group and is used in the synthesis of various chemicals
This compound is unique due to the presence of the nitrogen-15 isotope, which makes it valuable for research applications involving isotopic labeling and tracing.
属性
分子式 |
C2H8ClNO |
|---|---|
分子量 |
98.54 g/mol |
IUPAC 名称 |
2-(15N)azanylethanol;hydrochloride |
InChI |
InChI=1S/C2H7NO.ClH/c3-1-2-4;/h4H,1-3H2;1H/i3+1; |
InChI 键 |
PMUNIMVZCACZBB-FJUFCODESA-N |
手性 SMILES |
C(CO)[15NH2].Cl |
规范 SMILES |
C(CO)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![S-Desethylpiperidino S-[2-Carboxyl-2-oxo-ethyl-(2-aminoethyl)amino] Vardenafil](/img/structure/B13418573.png)
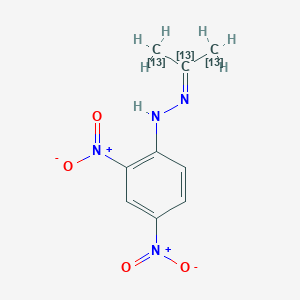

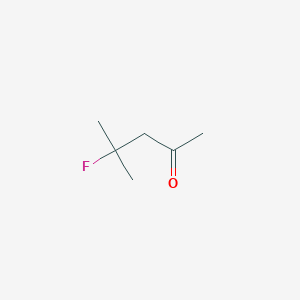
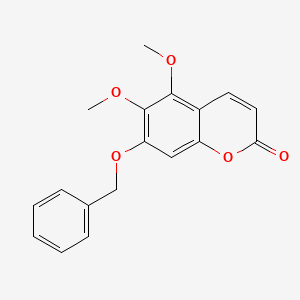
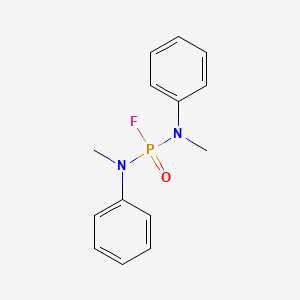

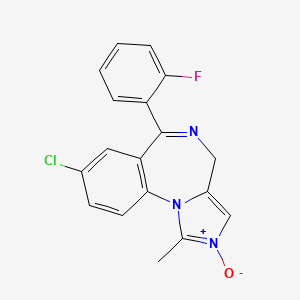

![3-Amino-6-propylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13418631.png)
